5-(1,3-Benzothiazol-2-yl)-2-pyridinol
Overview
Description
“5-(1,3-Benzothiazol-2-yl)-2-pyridinol” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are a class of heterocyclic compounds that have been found in various marine and terrestrial natural compounds . They are known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .
Synthesis Analysis
The synthesis of benzothiazole compounds has been achieved through various synthetic pathways including condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . A series of 2-(1,3-benzothiazol-2-yl)-5-(diethylamino)phenol and their derivatives were synthesized and evaluated for in vitro antibacterial activities .
Molecular Structure Analysis
Benzothiazole is a representative class of sulfur-containing heterocycles and involves a benzene ring fused to a thiazole ring . The molecular structure of the zinc complex was determined by X-ray diffraction .
Chemical Reactions Analysis
Benzothiazoles have been studied extensively and found to have diverse chemical reactivity . A simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles under solvent and catalyst-free condition .
Physical And Chemical Properties Analysis
Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C . The 5-(1,3-Benzothiazol-2-yl)-substituted spiro[indoline-2,3′-naphthopyrans] forms intensely colored complexes with metal ions in acetone solution in the absence of irradiation .
Scientific Research Applications
Complexation Properties with Metal Ions
Matczak-Jon et al. (2010) explored the complexation properties of compounds related to 5-(1,3-Benzothiazol-2-yl)-2-pyridinol with zinc(II), magnesium(II), and calcium(II). Their research emphasized the influence of the aromatic side chain and ring substituent on the complex-formation equilibria, finding that these compounds exhibit a strong tendency to form protonated multinuclear complexes (Matczak-Jon et al., 2010).
Antimicrobial Properties
Patel and Patel (2015) synthesized and evaluated the antibacterial activity of derivatives including 5-(1,3-Benzothiazol-2-yl)-2-pyridinol. Their findings indicated moderate to strong antibacterial efficacy against various bacterial strains, showcasing the potential of these compounds in developing new antimicrobial agents (Patel & Patel, 2015).
Synthesis and Applications in Organic Chemistry
Yavari et al. (2017) focused on the synthesis of functionalized 2-indolizin-3-yl-1,3-benzothiazoles, which are derivatives of 5-(1,3-Benzothiazol-2-yl)-2-pyridinol, demonstrating their potential in creating complex organic compounds (Yavari et al., 2017).
Future Directions
The future development trend and prospect of the synthesis of benzothiazoles were anticipated . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-11-6-5-8(7-13-11)12-14-9-3-1-2-4-10(9)16-12/h1-7H,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQYQEBIYBOKBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CNC(=O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzothiazol-2-yl)-2-pyridinol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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